Virustomycin A

Overview

Description

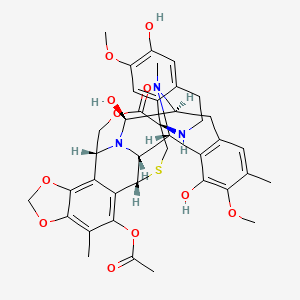

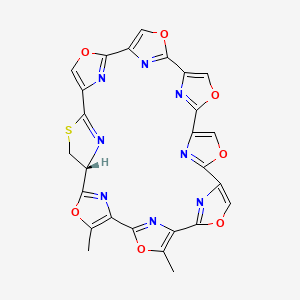

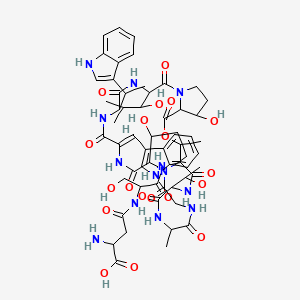

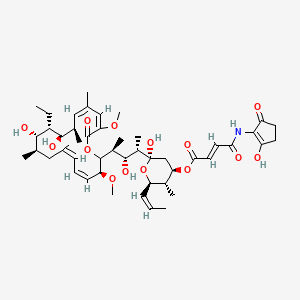

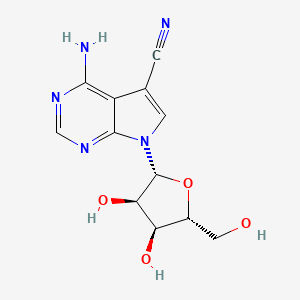

Virustomycin A is a chemical with a designated molecular formula of C48H71NO14 and a molecular weight of 886.089 g/mol . It is also known by other names such as AM-2604 A, Antibiotic AM-2604 A .

Synthesis Analysis

Virustomycin A is active against the GUTat 3.1 strain of T. brucei brucei, but not the STIB900 strain of T. brucei rhodesiense. It inhibits RNA, DNA, and protein synthesis in T. foetus .

Molecular Structure Analysis

The molecular formula of Virustomycin A is C48H71NO14. It has an average mass of 886.076 Da and a monoisotopic mass of 885.487427 Da .

Chemical Reactions Analysis

Streptomyces graminofaciens A-8890 produces two macrolide antibiotics, FD-891 and Virustomycin A, both of which show significant biological activity. The Virustomycin A biosynthetic gene cluster encodes type I polyketide synthases (PKSs), ethylmalonyl-CoA biosynthetic enzymes, methoxymalony-acyl carrier protein biosynthetic enzymes, and post-PKS modification enzymes .

Physical And Chemical Properties Analysis

Virustomycin A has a molecular weight of 886.1 g/mol . It is a natural product found in Streptomyces .

Scientific Research Applications

Antiviral Applications

“Virustomycin A” has been identified as a novel antibiotic with potent inhibitory activity against various RNA and DNA viruses in vitro . This makes it a potential candidate for the development of new antiviral drugs.

Antibiotic Applications

“AM-2604 A” was isolated from the fermentation broth of Streptomyces sp. AM-2604 . Streptomyces is a genus of bacteria that is known to produce a majority of the currently available antibiotics. Therefore, “AM-2604 A” could potentially be used in the development of new antibiotics.

Biotechnology Applications

Viruses have been used in various fields of biotechnology, including medicine, agriculture, and nanotechnology . Given that “Virustomycin A” has antiviral properties, it could potentially be used in these fields to control or manipulate viral activity.

Cancer Treatment

“AM-2604 A” is an Antibody Drug Conjugate (ADC) that consists of a humanized IgG1 anti-ALPP/ALPPL2 antibody . It shows high target binding affinity and internalization into ALPP and ALPPL2 positive cells . This suggests that “AM-2604 A” could potentially be used in the treatment of cancers that express these markers.

Nanotechnology Applications

Viruses have been exploited in nanotechnology for the deposition of specific metals and have been shown to be of great benefit to nanomaterial production . Given the antiviral properties of “Virustomycin A”, it could potentially be used in nanotechnology applications to control or manipulate viral activity.

Agricultural Applications

In agriculture, viruses have been studied to introduce desirable characteristics in plants or render resistance to biotic and abiotic stresses . “Virustomycin A”, with its antiviral properties, could potentially be used in agriculture to protect crops from viral diseases.

Safety And Hazards

properties

IUPAC Name |

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKWIQAIKGWYCF-SRBICYAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H71NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Virustomycin A | |

CAS RN |

84777-85-5 | |

| Record name | Virustomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Virustomycin A?

A: Virustomycin A demonstrates potent inhibitory activity against RNA and DNA viruses, as well as the parasite Trichomonas foetus []. Research suggests that it primarily acts by inhibiting the biosynthesis of RNA, DNA, and proteins in target organisms []. Specifically, it appears to interfere with nucleotide formation from uridine and adenosine, potentially by disrupting the formation of phosphate donors like ATP [].

Q2: What is the structure of Virustomycin A?

A: Virustomycin A is a novel 18-membered macrolide antibiotic []. It is structurally related to Concanamycin A, sharing a similar aglycone structure [, ]. The molecule contains a 6-membered hemiketal ring, confirmed by the presence of a quaternary deoxygenated carbon in its 13C NMR spectrum [].

Q3: What is the molecular formula and weight of Virustomycin A?

A: Mass spectrometry revealed the molecular formula of Virustomycin A to be C43H71NO14 []. Based on this formula, the calculated molecular weight is 821.99 g/mol.

Q4: Are there any known structure-activity relationships (SAR) for Virustomycin A?

A: While specific SAR studies on Virustomycin A are limited in the provided literature, related compounds like Viranamycins A and B, also 18-membered macrolides structurally similar to Virustomycin A, exhibit cytotoxic activity against P388 mouse leukemia and KB human squamous-cell-carcinoma cells []. This suggests that the macrolide core structure and specific substituents play crucial roles in the biological activity of these compounds. Further research is needed to delineate the precise SAR for Virustomycin A and guide the development of analogs with improved potency or a broader activity spectrum.

Q5: What is known about the biosynthesis of Virustomycin A?

A: Research has identified the Virustomycin A biosynthetic gene cluster in Streptomyces graminofaciens A-8890 []. This cluster encodes type I polyketide synthases (PKSs), enzymes involved in the biosynthesis of unique extender units like ethylmalonyl-CoA and methoxymalonyl-acyl carrier protein, and enzymes responsible for post-PKS modifications []. Interestingly, this study demonstrated the possibility of acyltransferase domain exchange between the Virustomycin A PKSs and the PKSs involved in FD-891 biosynthesis, highlighting the potential for engineering novel macrolide antibiotics with altered structures and potentially enhanced activities [].

Q6: What analytical techniques were used to characterize Virustomycin A?

A: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of Virustomycin A. High-resolution electron ionization mass spectrometry (EI-MS) and fast atom bombardment mass spectrometry (FAB-MS) were crucial in determining the molecular formula and identifying key fragment ions []. Furthermore, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, including spin-echo-correlated spectroscopy, provided detailed insights into the connectivity and spatial arrangement of atoms within the molecule, ultimately leading to the elucidation of its complete structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)